molecular formula C16H18FNO2S B7638100 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide

4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide

Cat. No. B7638100
M. Wt: 307.4 g/mol
InChI Key: XNEDUXLTKPUTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool to study the role of glutamate transporters in the brain. Additionally, future directions for research will be discussed.

Scientific Research Applications

4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide has been used extensively in scientific research as a selective blocker of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate transporters are responsible for maintaining the extracellular concentration of glutamate at a level that is not toxic to neurons. This compound can selectively block a specific subtype of glutamate transporter, EAAT1, which is primarily expressed in astrocytes. By blocking EAAT1, this compound can increase the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. This property of this compound has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide acts as a competitive inhibitor of glutamate transporters, specifically EAAT1. It binds to the substrate-binding site of the transporter, preventing the uptake of glutamate into astrocytes. This results in an increase in extracellular glutamate concentration, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to block EAAT1. Studies have shown that this compound can increase extracellular glutamate concentration in various brain regions, including the hippocampus and cerebellum. This increase in glutamate can lead to neuronal damage, as well as changes in synaptic plasticity and neurotransmitter release. Additionally, this compound has been shown to have effects on astrocyte function, including changes in calcium signaling and gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide in lab experiments is its selectivity for EAAT1. This allows for the specific study of the role of this transporter in various neurological disorders. Additionally, this compound is a reversible inhibitor, which allows for the study of the effects of blocking EAAT1 on a short-term basis. However, one limitation of using this compound is its potential for off-target effects. While it is selective for EAAT1, it may also have effects on other glutamate transporters or ion channels. Additionally, this compound has a relatively short half-life, which may limit its use in long-term studies.

Future Directions

There are several future directions for research involving 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide. One area of interest is the role of EAAT1 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has potential as a tool for studying the role of glutamate transporters in synaptic plasticity and learning and memory. Further research is also needed to determine the potential off-target effects of this compound and to develop more selective inhibitors of EAAT1.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid, which can be purified through recrystallization. The purity of the compound can be confirmed through NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

4-tert-butyl-N-(3-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-16(2,3)12-7-9-15(10-8-12)21(19,20)18-14-6-4-5-13(17)11-14/h4-11,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEDUXLTKPUTJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.